N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a dihydropyridine carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The compound contains a pyrrolidinone moiety, which is a five-membered heterocyclic ring. Compounds with this structure are known to have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, some pyrrolidinone derivatives have been found to act as potential protoporphyrinogen oxidase (PPO) inhibitors . This suggests that they might inhibit the enzyme PPO, which is involved in the biosynthesis of heme and chlorophyll.
Biochemical Analysis
Biochemical Properties
Compounds with a pyrrolidine ring are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups of the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of different dosages of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide in animal models have not been reported. Similar compounds have shown dose-dependent effects, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the subsequent attachment of the phenyl and dihydropyridine carboxamide groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Attachment of the Phenyl Group: This step often involves aromatic substitution reactions where the phenyl group is introduced using reagents like phenyl halides.
Formation of the Dihydropyridine Carboxamide Moiety: This can be synthesized through condensation reactions involving dihydropyridine derivatives and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in biological assays to study its effects on various biological systems, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities and may exhibit similar biological activities.
Dihydropyridine Derivatives: Compounds like nifedipine and amlodipine, which contain the dihydropyridine moiety, are well-known for their use as calcium channel blockers in the treatment of cardiovascular diseases.
Uniqueness
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacological properties. Its potential as a lead compound in drug discovery highlights its importance in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-10-3-4-16(18(20)23)17(22)19-13-5-7-14(8-6-13)21-11-9-15(12-21)24-2/h3-8,10,15H,9,11-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIMFAMULOYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.